N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide
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Overview
Description
N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts and solvents such as dimethylformamide (DMF) and the application of heat .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
N-(1,3-Benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazidoacetamide: Exhibits potent anti-tubercular activity.
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Used as an antibacterial agent.
Uniqueness
N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole moiety with an ethanesulfonamide group makes it particularly versatile for various scientific applications .
Properties
CAS No. |
111974-53-9 |
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Molecular Formula |
C18H20N2O3S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N-ethylethanesulfonamide |
InChI |
InChI=1S/C18H20N2O3S2/c1-3-20(25(21,22)4-2)14-8-7-9-15(12-14)23-13-18-19-16-10-5-6-11-17(16)24-18/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
ATAPVSSLKFZNQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3S2)S(=O)(=O)CC |
Origin of Product |
United States |
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